molecular formula C23H32O3 B14275703 [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate CAS No. 185067-07-6

[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate

Cat. No.: B14275703
CAS No.: 185067-07-6
M. Wt: 356.5 g/mol
InChI Key: KENOQRPVCWYXKH-UHFFFAOYSA-N
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Description

[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate is a chemical compound with the molecular formula C21H30O3 It is known for its unique structure, which includes a cyclohexenone ring fused to a phenyl group and an octanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the resulting compound with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.

    Methyl 4-(acetylamino)salicylate: Used in pharmaceutical applications for its anti-inflammatory properties.

    Taxol: A well-known anticancer drug with a complex structure and multiple functional groups.

Uniqueness

[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate stands out due to its unique combination of a cyclohexenone ring, phenyl group, and octanoate ester chain. This structure provides distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

185067-07-6

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[4-(3-oxo-4-propylcyclohexen-1-yl)phenyl] octanoate

InChI

InChI=1S/C23H32O3/c1-3-5-6-7-8-10-23(25)26-21-15-13-18(14-16-21)20-12-11-19(9-4-2)22(24)17-20/h13-17,19H,3-12H2,1-2H3

InChI Key

KENOQRPVCWYXKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(CC2)CCC

Origin of Product

United States

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